(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid is an organic compound with the molecular formula C7H8BFN2O3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group and a hydrazinecarbonyl group
Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in the field of bioconjugation .
Hydrazinecarbonyl Compounds
Hydrazinecarbonyl compounds contain a hydrazine group (two nitrogen atoms bonded together) and a carbonyl group (a carbon atom double-bonded to an oxygen atom). These compounds can act as nucleophiles, meaning they can donate a pair of electrons to form a covalent bond. This property might be relevant in the context of biochemical reactions .
Fluorinated Compounds
The presence of a fluorine atom in the compound could potentially influence its reactivity, stability, and interactions with other molecules. Fluorine is highly electronegative, which can affect the distribution of electron density in the molecule and influence its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenylboronic acid and hydrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The fluoro group on the phenyl ring can be substituted with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amines or other functionalized compounds.
Scientific Research Applications
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluoro and hydrazinecarbonyl groups, making it less reactive in certain contexts.
3-Fluorophenylboronic acid: Similar structure but without the hydrazinecarbonyl group.
5-(Hydrazinecarbonyl)phenylboronic acid: Similar structure but without the fluoro group.
Uniqueness
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid is unique due to the presence of both the fluoro and hydrazinecarbonyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to similar compounds.
Properties
IUPAC Name |
[3-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBZQIYJKSUQQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NN)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675138 |
Source
|
Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-73-6 |
Source
|
Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.